molecular formula C12H21NO4 B1589059 (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate CAS No. 200184-53-8

(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Cat. No. B1589059
M. Wt: 243.3 g/mol
InChI Key: PVMJFJDVCVNWQN-VIFPVBQESA-N
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Description

The compound is likely a derivative of piperidine, a common organic compound used in organic synthesis . Piperidine derivatives are often used in the synthesis of pharmaceuticals and fine chemicals .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with multiple functional groups attached to the piperidine ring . The exact structure would depend on the specific substituents present in the compound.


Chemical Reactions Analysis

Piperidine and its derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations . The exact reactions would depend on the specific structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely, depending on their specific structure . These properties can include melting point, boiling point, density, and solubility .

Safety And Hazards

Piperidine and its derivatives can be hazardous and should be handled with care . They may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Future Directions

The use of piperidine and its derivatives in organic synthesis and the development of pharmaceuticals is a topic of ongoing research . Future directions could include the development of new synthetic methods and the discovery of new biological activities.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJFJDVCVNWQN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445445
Record name 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

CAS RN

200184-53-8
Record name 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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